molecular formula C7H5BrClFS B1382121 1-Bromo-4-chloro-3-fluoro-2-(methylsulfanyl)benzene CAS No. 1628524-92-4

1-Bromo-4-chloro-3-fluoro-2-(methylsulfanyl)benzene

Cat. No. B1382121
CAS RN: 1628524-92-4
M. Wt: 255.54 g/mol
InChI Key: DSWVPXJQQWTJKV-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-3-fluoro-2-(methylsulfanyl)benzene is a chemical compound with the CAS Number: 1628524-92-4 . It has a molecular weight of 255.54 . The IUPAC name for this compound is (6-bromo-3-chloro-2-fluorophenyl)(methyl)sulfane .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5BrClFS/c1-11-7-4(8)2-3-5(9)6(7)10/h2-3H,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Silica Gel-assisted Synthesis : A study highlighted the synthesis of various halogenated benzo[b]thiophenes, including compounds structurally related to 1-Bromo-4-chloro-3-fluoro-2-(methylsulfanyl)benzene, using silica gel under thermal conditions. This method provided an efficient route to synthesize halogenated aromatic compounds without the need for a gold chloride catalyst, thus avoiding the migration of substituents like the adamantyl group (Shinichi Mikami et al., 2019).

  • Antimicrobial Activity : Another research explored the antimicrobial potential of compounds containing halogens and sulfanyl groups on the benzene ring. Though not directly studying 1-Bromo-4-chloro-3-fluoro-2-(methylsulfanyl)benzene, the findings suggest that structurally similar compounds have significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi (K. Liaras et al., 2011).

Material Science and Chemistry

  • Radiosynthesis for Imaging : Research into the radiosynthesis of halomethyl-fluoromethyl-benzenes, including methodologies potentially applicable to derivatives of 1-Bromo-4-chloro-3-fluoro-2-(methylsulfanyl)benzene, indicates the utility of these compounds in developing new bifunctional labeling agents for imaging studies (V. Namolingam et al., 2001).

  • Solubility Studies : The solubility of halogenated sulfanyl benzene derivatives in various organic solvents has been measured, providing essential data for the development of pharmaceutical formulations and chemical reactions involving such compounds (C. Qian et al., 2014).

Pharmaceutical Research

  • Biocatalysis and Metabolite Synthesis : A study on the oxidation of bromo(methylsulfanyl)benzenes using toluene dioxygenase highlighted the production of novel metabolites. This research suggests the potential for using biocatalytic methods to synthesize complex molecules from simple halogenated sulfanyl benzene precursors for pharmaceutical applications (K. Finn et al., 2005).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P351, and P338 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

1-bromo-4-chloro-3-fluoro-2-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFS/c1-11-7-4(8)2-3-5(9)6(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWVPXJQQWTJKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201242649
Record name 1-Bromo-4-chloro-3-fluoro-2-(methylthio)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201242649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-chloro-3-fluoro-2-(methylsulfanyl)benzene

CAS RN

1628524-92-4
Record name 1-Bromo-4-chloro-3-fluoro-2-(methylthio)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1628524-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-chloro-3-fluoro-2-(methylthio)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201242649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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